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Compound of Interest

Compound Name: 1H-Pyrazole-4-carbonitrile

Cat. No.: B146718 Get Quote

This guide provides a comprehensive overview of the spectroscopic data and methodologies

used for the characterization of 1H-Pyrazole-4-carbonitrile. It is intended for researchers,

scientists, and professionals in the field of drug development and chemical synthesis. This

document outlines the expected spectroscopic features based on data from related compounds

and general principles of spectroscopy, supported by detailed experimental protocols.

Data Presentation
While direct experimental spectra for 1H-Pyrazole-4-carbonitrile are not readily available in

publicly accessible databases, the following tables summarize the expected spectroscopic data

based on the analysis of the parent compound, 1H-pyrazole, and known substituent effects.

Table 1: Predicted ¹H NMR Spectroscopic Data for 1H-Pyrazole-4-carbonitrile

Proton Chemical Shift (δ, ppm) Multiplicity

H3/H5 ~ 8.0 - 8.5 Singlet

NH ~ 13.0 - 14.0 Broad Singlet

Note: Data is predicted based on known spectra of pyrazole derivatives. The solvent used can

significantly influence the chemical shift of the NH proton.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1H-Pyrazole-4-carbonitrile
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Carbon Chemical Shift (δ, ppm)

C3/C5 ~ 135 - 140

C4 ~ 95 - 105

CN ~ 115 - 120

Note: Data is predicted based on known spectra of pyrazole derivatives.

Table 3: Key IR Absorption Bands for 1H-Pyrazole-4-carbonitrile

Functional Group Wavenumber (cm⁻¹) Intensity

N-H Stretch 3100 - 3300 Medium, Broad

C≡N Stretch 2220 - 2260 Sharp, Strong

C=N Stretch 1580 - 1650 Medium

C-H Stretch (Aromatic) 3000 - 3100 Medium

Note: Based on typical infrared absorption frequencies for the respective functional groups.

Table 4: Expected Mass Spectrometry Fragmentation for 1H-Pyrazole-4-carbonitrile

m/z Proposed Fragment

93 [M]⁺ (Molecular Ion)

66 [M - HCN]⁺

39 [C₃H₃]⁺

Note: Fragmentation pattern is predicted based on the mass spectrum of 1H-pyrazole and

general fragmentation rules for nitriles and heterocyclic compounds.

Experimental Protocols
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The following are detailed methodologies for the key spectroscopic experiments used in the

characterization of organic compounds like 1H-Pyrazole-4-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy:

Sample Preparation: A sample of approximately 5-10 mg of the compound is dissolved in

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical

to avoid interfering signals from the solvent itself.

Instrumentation: The solution is transferred to a standard 5 mm NMR tube. The spectrum is

recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300

MHz or higher for ¹H NMR.

Data Acquisition: For ¹H NMR, a standard single-pulse experiment is typically sufficient. For

¹³C NMR, proton-decoupled spectra are acquired to simplify the spectrum to single peaks for

each unique carbon atom. A sufficient number of scans are averaged to obtain a good signal-

to-noise ratio, which is particularly important for the less sensitive ¹³C nucleus.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to

generate the spectrum. The spectrum is then phased, baseline corrected, and referenced.

For ¹H NMR, the residual solvent peak is often used as an internal standard. For ¹³C NMR,

the solvent peak is used for referencing (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy:

Sample Preparation (Solid): For a solid sample, the Attenuated Total Reflectance (ATR)

technique is commonly used. A small amount of the solid is placed directly on the ATR crystal

(e.g., diamond or zinc selenide), and pressure is applied to ensure good contact.

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry

potassium bromide and pressing the mixture into a thin, transparent disk.

Instrumentation: The spectrum is recorded using an FT-IR spectrometer. A background

spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically
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subtracted from the sample spectrum.

Data Acquisition: The sample is scanned over the mid-infrared range (typically 4000-400

cm⁻¹). Multiple scans are averaged to improve the signal-to-noise ratio.

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared

spectrum, which is typically plotted as transmittance or absorbance versus wavenumber

(cm⁻¹).

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS):

Sample Introduction: The sample is introduced into the ion source of the mass spectrometer,

often via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS)

for volatile compounds. The sample is vaporized by heating in a high vacuum environment.

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy

electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a

positively charged molecular ion ([M]⁺), and also induces fragmentation.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded. The resulting

data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of

a novel chemical compound.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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